molecular formula C12H19BrO2 B12597980 penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate CAS No. 643031-39-4

penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate

Cat. No.: B12597980
CAS No.: 643031-39-4
M. Wt: 275.18 g/mol
InChI Key: FOLJQPQIBBEQSH-JTQLQIEISA-N
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Description

Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate is an organic compound characterized by its unique structure, which includes a bromine atom and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate typically involves the esterification of penta-1,4-dien-3-ol with (4S)-6-bromo-4-methylhexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Debrominated alkenes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate exerts its effects involves interactions with specific molecular targets. The bromine atom and conjugated diene system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Penta-1,4-dien-3-yl 4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a bromine atom.

    Penta-1,4-dien-3-yl 4-bromobutanoate: Similar structure but with a different alkyl chain length.

Uniqueness

Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate is unique due to the presence of the bromine atom and the specific configuration of the hexanoate moiety

Properties

CAS No.

643031-39-4

Molecular Formula

C12H19BrO2

Molecular Weight

275.18 g/mol

IUPAC Name

penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate

InChI

InChI=1S/C12H19BrO2/c1-4-11(5-2)15-12(14)7-6-10(3)8-9-13/h4-5,10-11H,1-2,6-9H2,3H3/t10-/m0/s1

InChI Key

FOLJQPQIBBEQSH-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CCC(=O)OC(C=C)C=C)CCBr

Canonical SMILES

CC(CCC(=O)OC(C=C)C=C)CCBr

Origin of Product

United States

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